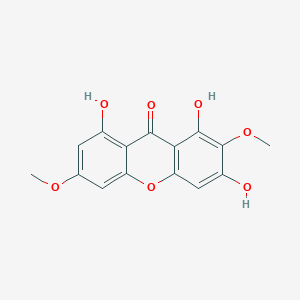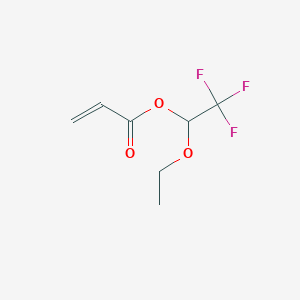
2-Propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester is a chemical compound known for its unique properties and applications. It is an ester derivative of 2-propenoic acid (acrylic acid) and is characterized by the presence of an ethoxy group and a trifluoromethyl group. The molecular formula of this compound is C7H9F3O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester typically involves the esterification of 2-propenoic acid with 1-ethoxy-2,2,2-trifluoroethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties due to the presence of the trifluoromethyl group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-propenoic acid and 1-ethoxy-2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Addition Reactions: Reagents such as bromine, hydrogen chloride, and other electrophiles are commonly used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed:
Addition Reactions: Halogenated derivatives of the ester.
Polymerization: Polymers with trifluoromethyl groups.
Hydrolysis: 2-Propenoic acid and 1-ethoxy-2,2,2-trifluoroethanol.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems due to their biocompatibility and unique chemical properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 2-propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester is primarily related to its ability to undergo polymerization and addition reactions. The presence of the trifluoromethyl group imparts unique electronic properties, making the compound highly reactive towards electrophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, ethyl ester: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester: Contains a methyl group, which alters its reactivity and applications.
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: A more complex ester with different applications in polymer chemistry.
Uniqueness: The presence of the trifluoromethyl group in 2-propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester makes it unique among similar compounds
Eigenschaften
CAS-Nummer |
112987-08-3 |
|---|---|
Molekularformel |
C7H9F3O3 |
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
(1-ethoxy-2,2,2-trifluoroethyl) prop-2-enoate |
InChI |
InChI=1S/C7H9F3O3/c1-3-5(11)13-6(12-4-2)7(8,9)10/h3,6H,1,4H2,2H3 |
InChI-Schlüssel |
FTFINRPTBAETFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(F)(F)F)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


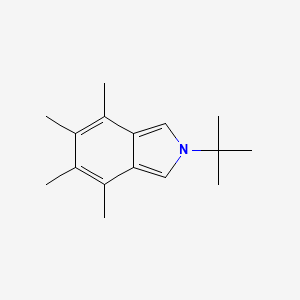
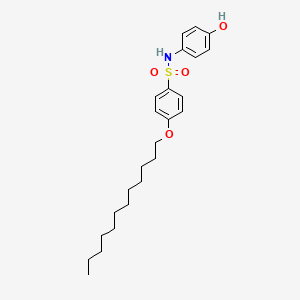
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
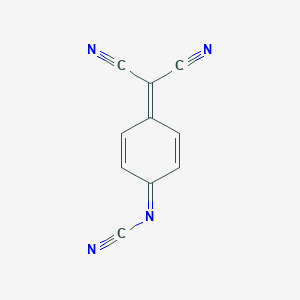
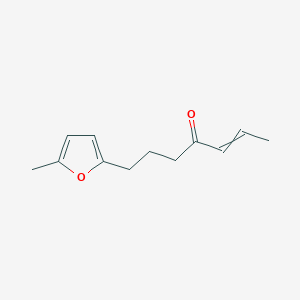

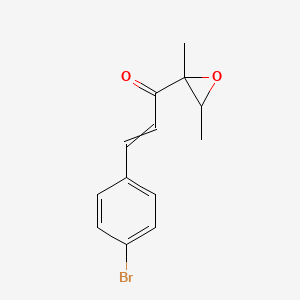
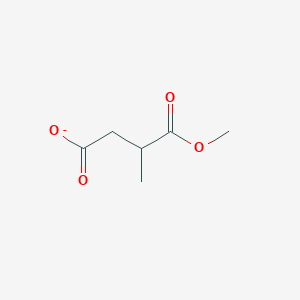
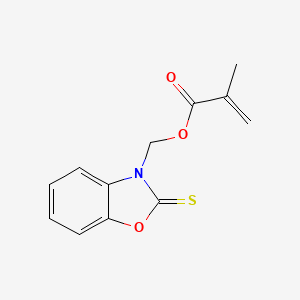
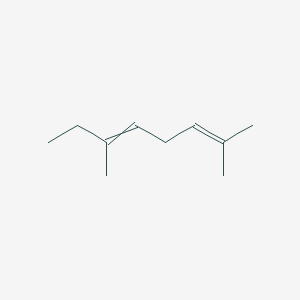

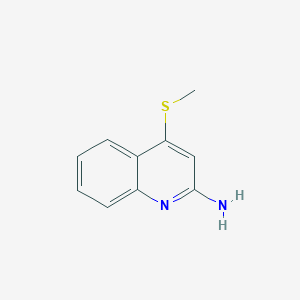
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
